6-Azauridine-5'-monophosphate is a nucleotide analogue derived from uridine. It plays a significant role in biochemical research, particularly in studies related to nucleic acid metabolism and enzyme inhibition. This compound is classified as an intermediate in the orotic acid pathway and is known for its ability to inhibit certain enzymatic processes, making it a valuable tool in molecular biology.
6-Azauridine-5'-monophosphate can be synthesized through various chemical methods, often starting from 6-azauridine, which itself is derived from uridine. The compound has been studied extensively in both in vitro and in vivo settings, demonstrating its potential applications in pharmacology and biochemistry.
This compound falls under the category of nucleotides and is specifically classified as a purine or pyrimidine nucleotide analogue. Its structural modifications compared to uridine give it unique properties that are exploited in scientific research.
The synthesis of 6-Azauridine-5'-monophosphate typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as chromatography are often employed to characterize the synthesized compound.
The molecular structure of 6-Azauridine-5'-monophosphate consists of a ribose sugar moiety attached to a phosphate group and a modified base, 6-azauridine. The key features include:
The molecular formula for 6-Azauridine-5'-monophosphate is C₈H₁₰N₃O₈P, with a molar mass of approximately 277.2 g/mol. Its structural modifications contribute to its unique biological activity compared to standard nucleotides.
6-Azauridine-5'-monophosphate participates in various biochemical reactions:
The reactivity of this compound is influenced by its structural features, allowing it to mimic natural substrates while inhibiting specific enzymatic pathways.
The mechanism by which 6-Azauridine-5'-monophosphate exerts its effects primarily involves:
Studies have shown that the incorporation of this analogue into RNA can lead to cytostatic effects on cell growth, indicating its potential as an anticancer agent .
6-Azauridine-5'-monophosphate typically appears as a white crystalline powder. It is soluble in water and exhibits stability under neutral pH conditions.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods such as NMR (nuclear magnetic resonance) and UV-visible spectroscopy to confirm identity and purity.
6-Azauridine-5'-monophosphate has several notable applications:
The production of 6-azauridine-5′-monophosphate (6-aza-UMP) employs two distinct methodologies: enzymatic phosphorylation and chemical phosphorylation. The enzymatic route utilizes kinases or specialized enzymes (e.g., Azoarcus sp. 6-AU synthetase) to phosphorylate 6-azauridine directly. This method achieves moderate yields (65–70%) but offers exceptional stereoselectivity, preserving the β-D-ribofuranosyl configuration essential for biological activity [8]. However, scalability is limited by enzyme availability and purification challenges.
In contrast, chemical phosphorylation involves multi-step organic synthesis. A validated route starts with 6-azauridine and ethyl levulinate, yielding 2',3'-O-[1-(2-carboxyethyl)ethylidene]-6-azauridine through a protecting-group strategy. Subsequent phosphorylation using POCl₃ or P(OH)₃ reagents, followed by acidic deprotection, affords 6-aza-UMP with higher yields (80–85%) but requires rigorous purification to eliminate triphosphate byproducts [3]. A comparative analysis is shown below:
Table 1: Synthetic Strategies for 6-Azauridine-5′-monophosphate
Method | Key Reagents/Enzymes | Yield | Purity | Advantages/Limitations |
---|---|---|---|---|
Enzymatic | Azoarcus sp. 6-AU synthetase | 65–70% | ≥95% | Stereospecific; mild conditions |
Chemical | Ethyl levulinate, POCl₃ | 80–85% | 85–90%* | Scalable; requires purification |
**Post-purification via ion-exchange chromatography [3] [8]*
The molecular architecture of 6-aza-UMP has been elucidated through X-ray crystallography and solution-state NMR. Crystallographic studies reveal a distorted "high-energy" conformation in the triazine ring, attributed to the replacement of carbon (C6) with nitrogen. This distortion shortens the glycosidic bond (N1-C1' bond: 1.47 Å) and elongates the P-O5' bond (1.62 Å), enhancing its affinity for orotidine-5'-phosphate decarboxylase (ODCase) [3].
NMR analysis (¹H, ¹³C, ³¹P) in aqueous solution identifies two dominant ribose conformations: C2'-endo (70%) and C3'-endo (30%). The ³¹P chemical shift at δ -2.1 ppm confirms monophosphate esterification, while H5' proton splitting patterns indicate flexibility in the phosphoester side chain. These dynamics facilitate binding to ODCase’s catalytic pocket, as corroborated by NOESY cross-peaks between H6 (triazine) and ribose H1' protons [5] [8].
Table 2: Key Structural Parameters of 6-Azauridine-5′-monophosphate
Parameter | X-ray Crystallography | Solution NMR (D₂O) | Biological Implication |
---|---|---|---|
Glycosidic bond length | 1.47 Å | N/A | Enhanced enzyme-inhibitor stability |
Triazine ring angle | 124° at N6 | N/A | Mimics OMP transition state |
Ribose pucker | N/A | C2'-endo (70%) | Facilitates active-site docking |
³¹P chemical shift | N/A | δ -2.1 ppm | Confirms 5'-monophosphate position |
6-Aza-UMP exhibits strict β-D-ribofuranosyl stereochemistry, confirmed through optical rotation ([α]D²⁵ = +36° in H₂O) and correlated with its precursor 6-azauridine ([α]D²⁵ = +38°). The anomeric carbon (C1') maintains an anti-conformation relative to the triazine ring, with torsion angle χ (O4'-C1'-N1-C2) measuring -152°. This orientation is critical for bioactivity, as α-anomers show 200-fold lower affinity for ODCase [5] [8].
Phosphodiester isomers (2'-, 3'-monophosphates) arise as minor byproducts during chemical synthesis. These are separable via anion-exchange chromatography but exhibit negligible enzyme inhibition (IC₅₀ > 1 mM vs. 6-aza-UMP’s IC₅₀ = 0.8 μM for ODCase). The 5'-isomer’s uniqueness stems from its capacity to adopt a catalytically competent pose identical to the natural substrate orotidine-5′-monophosphate (OMP) [8].
Table 3: Stereochemical and Isomeric Features of 6-Azauridine Monophosphates
Isomer | Anomeric Configuration | Ribose Conformation | ODCase Inhibition (IC₅₀) |
---|---|---|---|
5'-monophosphate | β-D, anti | C2'-endo dominant | 0.8 μM |
2'-monophosphate | β-D, syn | C3'-endo dominant | >1 mM |
3'-monophosphate | β-D, anti | Mixed | >1 mM |
In physiological environments (pH 7.4, 37°C), 6-aza-UMP undergoes pH-dependent hydrolysis and enzymatic dephosphorylation. The triazine ring remains stable for >24 hours, but the phosphoester bond is susceptible to alkaline phosphatase cleavage, yielding 6-azauridine (t₁/₂ = 45 min in plasma). The in vivo half-life is extended to 4 hours due to rapid uptake into cells, where it is metabolized to the active triphosphate form [5].
Degradation pathways include:
Table 4: Stability Profile of 6-Azauridine-5′-monophosphate
Condition | Degradation Pathway | Half-Life (t₁/₂) | Primary Metabolite |
---|---|---|---|
Plasma (pH 7.4, 37°C) | Dephosphorylation | 45 min | 6-Azauridine |
Intracellular | Phosphorylation to triphosphate | 4 hours | 6-Aza-UTP |
Acidic (pH 2.0) | Glycosidic bond hydrolysis | 8 hours | Triazine, ribose-5'-phosphate |
Alkaline (pH 9.0) | Triazine ring opening | 30 min | Ribose-5'-phosphate, cyanate |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: